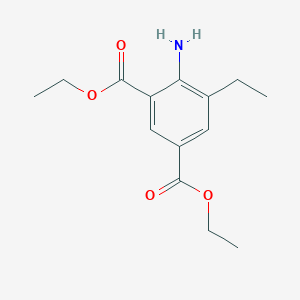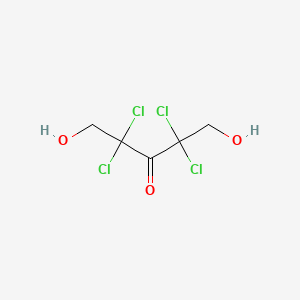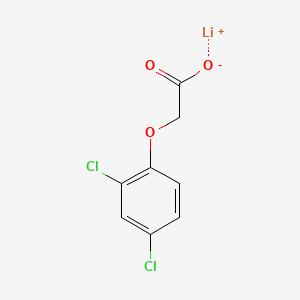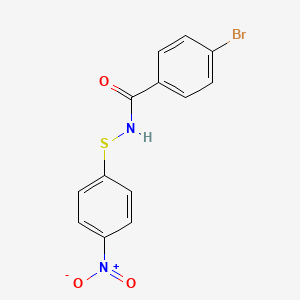![molecular formula C30H28N2O2S6 B11966151 1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione](/img/structure/B11966151.png)
1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione is a complex organic compound with a unique structure that includes multiple heterocyclic rings and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and thiol compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive molecule, with possible applications in drug discovery and development.
Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action for 1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could interact with sulfur-containing biomolecules or participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline ring structure.
Thioxo Compounds: Compounds containing thioxo groups, such as thioacetamide, are chemically similar.
Properties
Molecular Formula |
C30H28N2O2S6 |
|---|---|
Molecular Weight |
641.0 g/mol |
IUPAC Name |
1,4-bis(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione |
InChI |
InChI=1S/C30H28N2O2S6/c1-15-7-9-19-17(13-15)23-25(37-39-27(23)35)29(3,4)31(19)21(33)11-12-22(34)32-20-10-8-16(2)14-18(20)24-26(30(32,5)6)38-40-28(24)36/h7-10,13-14H,11-12H2,1-6H3 |
InChI Key |
FCMUTQJLCZEAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CCC(=O)N4C5=C(C=C(C=C5)C)C6=C(C4(C)C)SSC6=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)



![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)


![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11966131.png)


